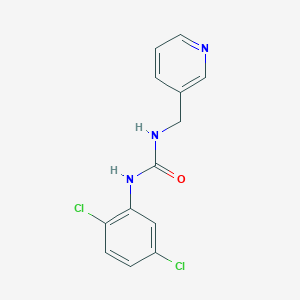

1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea

CAS No.:

Cat. No.: VC14755386

Molecular Formula: C13H11Cl2N3O

Molecular Weight: 296.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11Cl2N3O |

|---|---|

| Molecular Weight | 296.15 g/mol |

| IUPAC Name | 1-(2,5-dichlorophenyl)-3-(pyridin-3-ylmethyl)urea |

| Standard InChI | InChI=1S/C13H11Cl2N3O/c14-10-3-4-11(15)12(6-10)18-13(19)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H2,17,18,19) |

| Standard InChI Key | LIIDYQRSXWHREP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CN=C1)CNC(=O)NC2=C(C=CC(=C2)Cl)Cl |

Introduction

1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea is a synthetic organic compound belonging to the class of urea derivatives. It features a dichlorophenyl group and a pyridin-3-ylmethyl substituent attached to the urea moiety, contributing to its unique properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of 1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea typically involves the reaction of substituted anilines with isocyanates or other urea precursors under controlled conditions. A common procedure might involve dissolving a suitable isocyanate in a solvent like dichloromethane, followed by the addition of a pyridin-3-ylmethylamine derivative. The mixture is then stirred until the solvent evaporates, yielding the desired product as a solid.

Chemical Reactivity

The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine substituents and the electron-donating properties of the pyridine ring. It can participate in various chemical reactions typical for urea derivatives, including nucleophilic substitutions and hydrolysis.

Spectral Analysis

Relevant data from spectral analyses, such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR), provide insights into the functional groups and molecular dynamics of the compound. For example, IR can help identify characteristic bands related to the urea group and aromatic rings.

Comparison with Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume